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molecular formula C8H18O3 B8350489 1-Ethoxyethyl ether

1-Ethoxyethyl ether

Cat. No. B8350489
M. Wt: 162.23 g/mol
InChI Key: PPJVXZVTPWQOQS-UHFFFAOYSA-N
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Patent
US05081044

Procedure details

To a slurry of 5.0 g (21 mMol) of 3-carbethoxy-7-hydroxycoumarin [H. Pechmann and E. Graezer, Chem. Ber. 34:378(1901)] in 100 mL of CH2Cl2 containing 5 mL of ethylvinyl ether was added 30 mg of p-toluenesulfonic acid. After 15 minutes, the reaction was poured into 100 mL of 10l% potassium hydroxide (KOH) solution. The organic phase was separated, washed with H2O, dried and evaporated. The residue was taken up in toluene and precipitated with hexane to give 1.73 g (26% yield) of the 1-ethoxyethyl ether as a solid, m.p. 70°-71° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10l%
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:6]1[C:7](=[O:17])[O:8][C:9]2[C:14](C=1)=CC=C(O)C=2)(OCC)=O.[CH2:18]([O:20][CH:21]=[CH2:22])[CH3:19].C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[K+]>C(Cl)Cl>[CH2:18]([O:20][CH:21]([O:17][CH:7]([O:8][CH2:9][CH3:14])[CH3:6])[CH3:22])[CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OCC)C=1C(OC2=CC(=CC=C2C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C
Name
Quantity
30 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
10l%
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
precipitated with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C)OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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